An In-Depth Technical Guide to 1H-Pyrazole-3,4-diamine: Chemical Properties and Structure
An In-Depth Technical Guide to 1H-Pyrazole-3,4-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,4-diamine is a heterocyclic organic compound featuring a pyrazole ring substituted with two amino groups at positions 3 and 4. This guide provides a comprehensive overview of its chemical properties, structure, and relevant (though limited) experimental data. Due to the scarcity of published information, this document consolidates available data on the parent compound and provides context through related derivatives.
Chemical Structure and Identification
The core structure of 1H-Pyrazole-3,4-diamine consists of a five-membered pyrazole ring with adjacent nitrogen atoms. Two amine functional groups are attached to the carbon atoms at positions 3 and 4.
Systematic Name: 1H-Pyrazole-3,4-diamine Common Name: 3,4-Diaminopyrazole CAS Number: 16461-98-6[1] Molecular Formula: C₃H₆N₄ Molecular Weight: 98.11 g/mol [2]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 1H-Pyrazole-3,4-diamine.
Physicochemical Properties
Quantitative data for 1H-Pyrazole-3,4-diamine is not extensively reported in readily available literature. The following table summarizes predicted and available data. Researchers should verify these properties experimentally.
| Property | Value | Source |
| Molecular Weight | 98.11 g/mol | [2] |
| Molecular Formula | C₃H₆N₄ | [2] |
| Appearance | Light brown to brown powder | [3] |
| Boiling Point | 428.1±25.0 °C (Predicted) | [3] |
| Density | 1.496±0.06 g/cm³ (Predicted) | [3] |
| pKa | 18.98±0.50 (Predicted) | [3] |
| Storage Temperature | 2-8°C (protect from light) | [1][3] |
Synthesis Protocols
A specific, detailed experimental protocol for the synthesis of 1H-Pyrazole-3,4-diamine is not well-documented in modern literature. However, general synthetic routes to diaminopyrazoles can be adapted. One plausible, though not explicitly detailed for this isomer, involves the cyclization of a suitable precursor with hydrazine.
A general conceptual workflow for pyrazole synthesis is outlined below.
Caption: General workflow for pyrazole synthesis.
While a specific protocol for 1H-Pyrazole-3,4-diamine is elusive, the synthesis of the related 3,5-diaminopyrazole often involves the reaction of malononitrile with hydrazine.[4] The synthesis of the 3,4-diamino isomer likely requires a different starting material, such as a protected 2,3-diaminopropionitrile derivative, to ensure the correct regiochemistry.
Spectroscopic Data
4.1. Infrared (IR) Spectroscopy
The IR spectrum of 1H-Pyrazole-3,4-diamine is expected to show characteristic peaks for N-H and C-N stretching, as well as aromatic C-H and C=C/C=N vibrations.
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N-H stretching (amine and pyrazole NH): Broad bands in the region of 3200-3400 cm⁻¹ are anticipated due to the two primary amine groups and the pyrazole N-H.
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C-H stretching (aromatic): A peak around 3100 cm⁻¹.
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C=N and C=C stretching (pyrazole ring): Absorptions in the 1500-1620 cm⁻¹ region.
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N-H bending: Around 1600 cm⁻¹.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum would likely show a signal for the C5-H proton, broad signals for the two NH₂ groups, and a broad signal for the pyrazole N-H. The chemical shifts would be influenced by the solvent.
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¹³C-NMR: Three distinct signals for the pyrazole ring carbons (C3, C4, and C5) would be expected.
4.3. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.11. Fragmentation patterns would likely involve the loss of amino and cyano groups.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or involvement of 1H-Pyrazole-3,4-diamine in signaling pathways. However, the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, including kinase inhibitors.[5][6] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are known to act as protein kinase inhibitors.[5]
Given that 1H-Pyrazole-3,4-diamine is a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres, it is plausible that derivatives could be designed to target ATP-binding sites in kinases.[7] A hypothetical kinase inhibition pathway is depicted below.
Caption: Hypothetical kinase inhibition by a derivative.
Conclusion
1H-Pyrazole-3,4-diamine is a foundational heterocyclic compound with potential as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. However, there is a significant lack of publicly available, detailed experimental data for this specific molecule. This guide highlights the need for further research to fully characterize its chemical and biological properties, which would be invaluable for its application in drug discovery and development. Researchers are encouraged to perform thorough experimental validation of the predicted properties and to publish their findings to enrich the collective knowledge base.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
